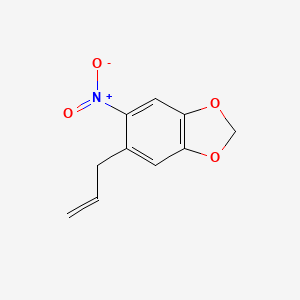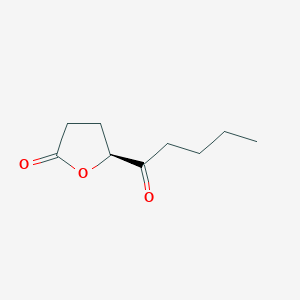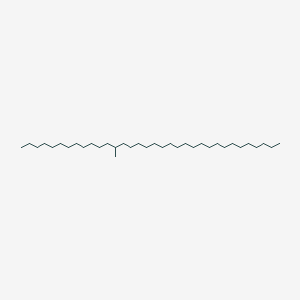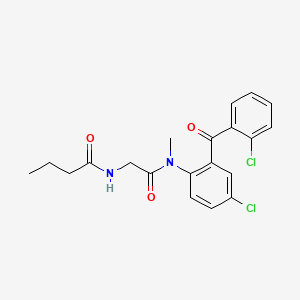
1,3-Benzodioxole, 5-nitro-6-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a nitro group and a propenyl group. It is a derivative of 1,3-benzodioxole, which is known for its bioactive properties and is found in various natural products.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- can be synthesized through several synthetic routes. One common method involves the nitration of 1,3-benzodioxole, followed by the introduction of the propenyl group through an alkylation reaction. The nitration reaction typically requires the use of concentrated nitric acid and sulfuric acid as reagents, while the alkylation reaction can be carried out using propenyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- often involves large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, and they may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole derivatives.
科学研究应用
1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The propenyl group can also participate in reactions that modulate the compound’s activity. Specific molecular targets and pathways are still under investigation.
相似化合物的比较
1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- can be compared with other similar compounds such as:
Safrole: A naturally occurring benzodioxole with an allyl group instead of a propenyl group.
Isosafrole: A stereoisomer of safrole with a different spatial arrangement of the propenyl group.
Piperonal: A benzodioxole derivative with an aldehyde group instead of a nitro group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
属性
IUPAC Name |
5-nitro-6-prop-2-enyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-3-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h2,4-5H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZBNIYDQYPHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425110 |
Source


|
| Record name | 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77566-54-2 |
Source


|
| Record name | 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)


![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)


![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)

![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)

